![molecular formula C7H9ClN2O2S2 B2990749 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide CAS No. 749920-18-1](/img/structure/B2990749.png)
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C₇H₉ClN₂O₂S₂. This compound is notable for its unique structure, which includes a thiazolidinone ring, a sulfur atom, and a chlorine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide typically involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents . The reaction is carried out in water, which acts as both a solvent and a catalyst, leading to nearly quantitative yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar synthetic routes, ensuring safety and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazolidinone ring can participate in redox reactions.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, hydrazides, and carbon disulfide. Reaction conditions often involve mild temperatures and the use of water or other green solvents to promote environmentally friendly processes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide has several scientific research applications:
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide involves its interaction with molecular targets and pathways. The thiazolidinone ring and sulfur atom play crucial roles in its biological activity, potentially interacting with enzymes and proteins to exert antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could inhibit specific enzymes or disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid
- 2-chloro-N-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzamide
Uniqueness
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is unique due to its specific combination of a chlorine atom, thiazolidinone ring, and sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S2/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLEFJJYSCVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

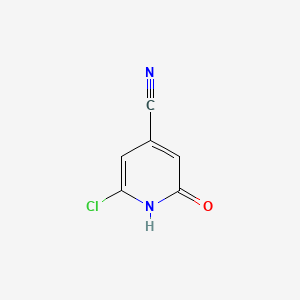
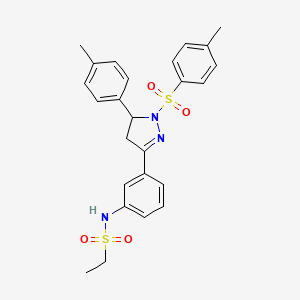
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)
![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/new.no-structure.jpg)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)

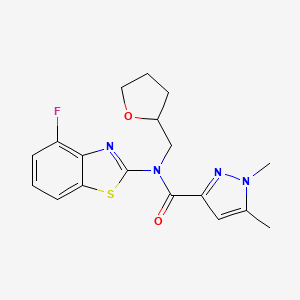
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
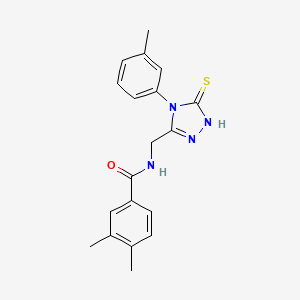
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)
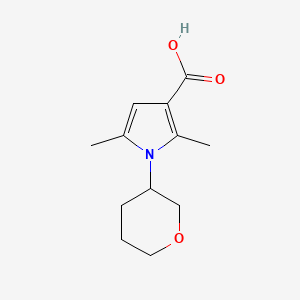
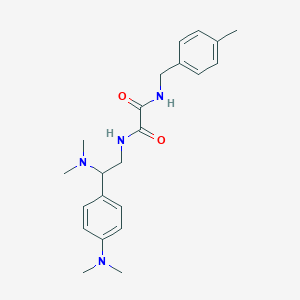
![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)
